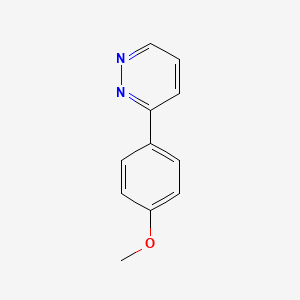
3-(4-Methoxyphenyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)pyridazine is an organic compound that belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the third position of the pyridazine ring imparts unique chemical and biological properties to this compound. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)pyridazine typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then cyclized with an appropriate dicarbonyl compound under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylpyridazine or 4-formylphenylpyridazine.
Reduction: Formation of dihydro-3-(4-methoxyphenyl)pyridazine.
Substitution: Formation of halogenated derivatives or other substituted pyridazines.
科学的研究の応用
3-(4-Methoxyphenyl)pyridazine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic transmission.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)pyridazine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Chlorophenyl)pyridazine: Contains a chlorine atom instead of a methoxy group.
3-(4-Methylphenyl)pyridazine: Contains a methyl group instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenyl)pyridazine is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects that influence its chemical reactivity and biological activity. The methoxy group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug design and development.
特性
CAS番号 |
718616-47-8 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)pyridazine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-6-4-9(5-7-10)11-3-2-8-12-13-11/h2-8H,1H3 |
InChIキー |
VKWBBEPJUCJXSU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
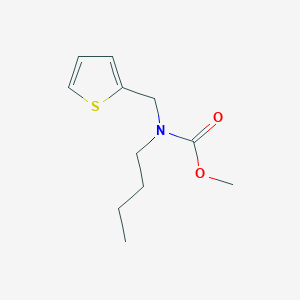
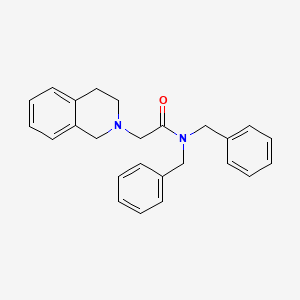
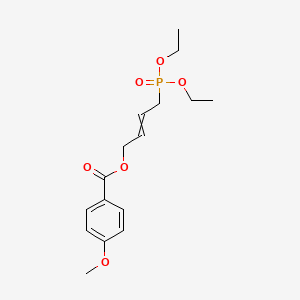
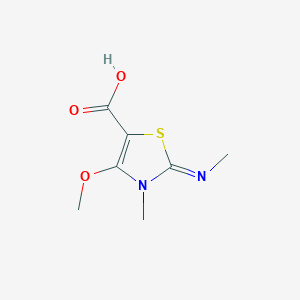
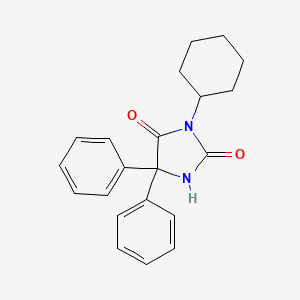
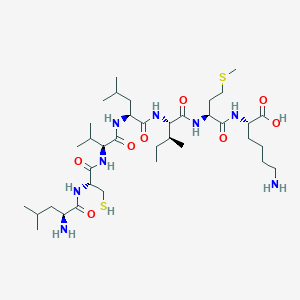
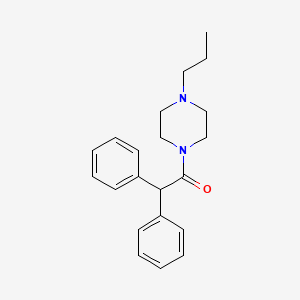
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
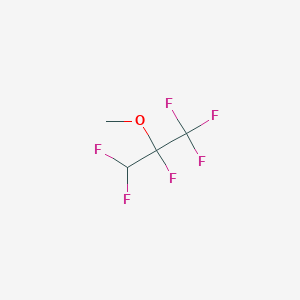
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
